molecular formula C12H13N3O5S B7717477 6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione

6-(morpholinosulfonyl)quinoxaline-2,3(1H,4H)-dione

Cat. No.: B7717477
M. Wt: 311.32 g/mol
InChI Key: CHWYWIAZSUIAFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions needed for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and stability. Chemical properties might include acidity or basicity, reactivity with common reagents, and types of reactions the compound can undergo .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include precautions that need to be taken while handling the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use .

Properties

IUPAC Name

6-morpholin-4-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c16-11-12(17)14-10-7-8(1-2-9(10)13-11)21(18,19)15-3-5-20-6-4-15/h1-2,7H,3-6H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYWIAZSUIAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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